2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde
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Overview
Description
2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical properties that make it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: 2-(5-Methyl-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(5-Methyl-2-pyridyl)imidazole-5-methanol.
Substitution: Various substituted imidazole and pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of functional materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole and pyridine rings can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with a different substitution pattern on the imidazole ring.
2-(5-Methyl-2-pyridyl)imidazole: Lacks the aldehyde group, which affects its reactivity and applications.
2-(5-Methyl-2-pyridyl)imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a pyridine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-7-2-3-9(11-4-7)10-12-5-8(6-14)13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
DSUMUQDMBZIQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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